molecular formula C11H16F3NO4 B8211117 (5S)-1-Boc-5-trifluoromethyl-D-proline

(5S)-1-Boc-5-trifluoromethyl-D-proline

Cat. No.: B8211117
M. Wt: 283.24 g/mol
InChI Key: HTWYRHWSBFSGNX-RQJHMYQMSA-N
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Description

(5S)-1-Boc-5-trifluoromethyl-D-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a trifluoromethyl group and a Boc (tert-butoxycarbonyl) protecting group. These modifications enhance its stability and reactivity, making it valuable in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-1-Boc-5-trifluoromethyl-D-proline typically involves the following steps:

    Starting Material: The synthesis begins with D-proline.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Protection with Boc Group: The Boc group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors, and employing efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(5S)-1-Boc-5-trifluoromethyl-D-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(5S)-1-Boc-5-trifluoromethyl-D-proline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (5S)-1-Boc-5-trifluoromethyl-D-proline exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, while the Boc group protects the molecule during chemical reactions. The compound can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site.

Comparison with Similar Compounds

Similar Compounds

    (5S)-1-Boc-5-methyl-D-proline: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (5S)-1-Boc-5-ethyl-D-proline: Contains an ethyl group in place of the trifluoromethyl group.

    (5S)-1-Boc-5-phenyl-D-proline: Features a phenyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (5S)-1-Boc-5-trifluoromethyl-D-proline imparts unique properties such as increased lipophilicity and metabolic stability, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

(2R,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-6(8(16)17)4-5-7(15)11(12,13)14/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWYRHWSBFSGNX-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CC[C@H]1C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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